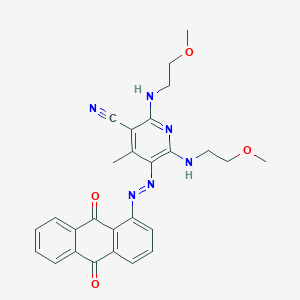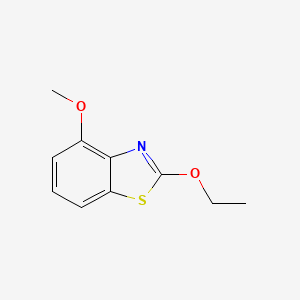
2-Ethoxy-4-methoxy-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-methoxy-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications. The structure of this compound consists of a benzene ring fused with a thiazole ring, with ethoxy and methoxy substituents at the 2 and 4 positions, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-methoxy-1,3-benzothiazole can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with methoxybenzaldehyde. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps such as solvent extraction, distillation, and crystallization to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-methoxy-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve solvents such as ethanol, methanol, or dichloromethane, and may require heating or cooling to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted benzothiazoles. These products can be further characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Aplicaciones Científicas De Investigación
2-Ethoxy-4-methoxy-1,3-benzothiazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-methoxy-1,3-benzothiazole involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria and fungi by interfering with their cellular processes. The compound may also exert antioxidant effects by scavenging free radicals and reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Ethoxy-4-methoxy-1,3-benzothiazole include:
- 2-Amino-4-methoxybenzothiazole
- 2-Methoxy-6-ethoxybenzothiazole
- 2-Methoxybenzothiazole
Uniqueness
This compound is unique due to its specific combination of ethoxy and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C10H11NO2S |
|---|---|
Peso molecular |
209.27 g/mol |
Nombre IUPAC |
2-ethoxy-4-methoxy-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-3-13-10-11-9-7(12-2)5-4-6-8(9)14-10/h4-6H,3H2,1-2H3 |
Clave InChI |
CFPQMXOHJFGNNC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC2=C(C=CC=C2S1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dispiro[5.1.5.1]tetradecane-7,14-dione](/img/structure/B13788821.png)
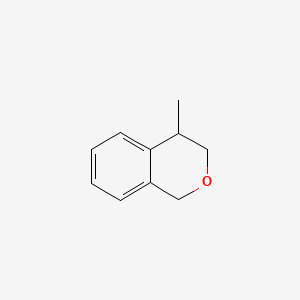

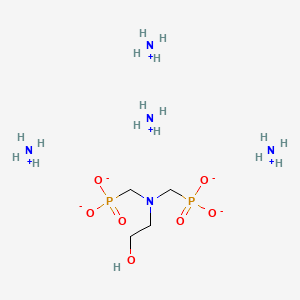

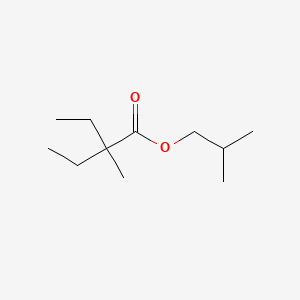

![[2-Heptadecyl-4,5-dihydro-4-(hydroxymethyl)oxazol-4-yl]methyl stearate](/img/structure/B13788871.png)
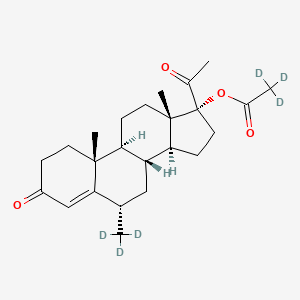


![(-)-2-[2-(3,5-Dichloro-2-methoxyphenoxy)ethyl]-1-ethylpyrrolidine](/img/structure/B13788900.png)
